N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

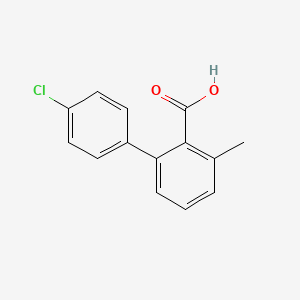

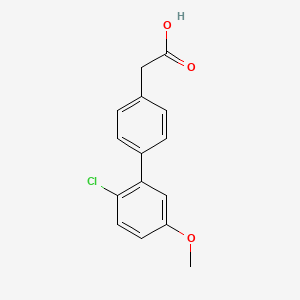

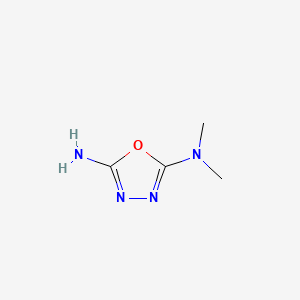

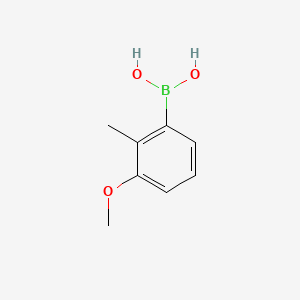

“N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine” is a compound with the CAS Number: 1210505-82-0 and a molecular weight of 128.13 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, involves the formation of a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C4H8N4O . The molecule consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis

Oxadiazoles, including “this compound”, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The predicted boiling point is 210.3±23.0 °C, and the predicted density is 1.312±0.06 g/cm3 . The predicted pKa value is 2.72±0.39 .Scientific Research Applications

1. Optical Materials and Polymer Synthesis

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine derivatives have been utilized in the synthesis of various polymers and materials with notable optical properties. For instance, a new diamine monomer containing a 1,3,4-oxadiazole ring was synthesized and used to prepare polyamides and poly(amide-imide)s. These polymers exhibited film-forming ability, good solubility in organic solvents, high thermal stability, and notable fluorescence characteristics, especially in the blue region with high quantum yields and large Stokes shift values (Hamciuc et al., 2015). Similarly, other studies have reported the preparation of poly(1,3,4-oxadiazole-imide)s and poly(1,3,4-oxadiazole-ether-imide)s containing dimethylsilane groups or fluorinated units. These polymers also showed high thermal stability, glass transition temperatures, and in some cases, exhibited fluorescence properties (Hamciuc et al., 2005), (Hamciuc et al., 2005).

2. Advanced Functional Polymers

The compound has found applications in the synthesis of advanced functional polymers. Novel, thermally stable polyimides containing a 1,3,4-oxadiazole and pyridine moieties based on a new aromatic diamine were synthesized. These polymers were found to be soluble in various organic solvents, showed high thermal stability, and had applications in the removal of Co(II) and Ni(II) ions from aqueous solutions (Mansoori & Ghanbari, 2015).

3. Material Synthesis and High-Pressure Behavior

Studies on the high-pressure behavior of organic crystals containing 1,3,4-oxadiazole moieties have been carried out. For instance, the crystalline structure and compression behavior of materials like MODPA, which contain the 1,3,4-oxadiazole moiety, were analyzed, providing insights into the intermolecular interactions and thermal expansion coefficients of these substances (Franco et al., 2002).

4. Luminescent Materials and Energy Transfer

The synthesized polymers and materials containing the 1,3,4-oxadiazole moiety have been investigated for their luminescent properties and energy transfer characteristics. Some polymers synthesized from diamines containing the 1,3,4-oxadiazole ring exhibited blue fluorescence and high thermal stability. The studies on their optical properties have revealed solvent-dependent Stokes shifts and fluorescence quantum yield values, suggesting applications in optoelectronic devices (Hamciuc et al., 2016).

Future Directions

Oxadiazoles, including “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine”, have shown potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring these applications further and developing new synthetic strategies for oxadiazoles.

Mechanism of Action

Target of Action

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine, also known as N2,N2-Dimethyl-1,3,4-oxadiazole-2,5-diamine, is a compound with potential anti-infective properties Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . In the context of oxadiazoles, they have been studied for their potential to inhibit cyclooxygenase , which is an enzyme involved in the inflammatory response.

Biochemical Pathways

Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may affect the cyclooxygenase pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.

Result of Action

Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may lead to a reduction in inflammation at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

For instance, some oxadiazole derivatives have shown inhibitory effects on the hCA II enzyme .

Cellular Effects

Some oxadiazole derivatives have shown antibacterial activity , suggesting that they may influence cellular processes

Molecular Mechanism

Some oxadiazole derivatives have been found to exert their effects through binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

Oxadiazole derivatives can participate in various chemical reactions , suggesting that they may be involved in complex metabolic pathways

Properties

IUPAC Name |

2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXVJELKKWYDQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)

![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)